Cas no 856610-41-8 (6-Methyl-9H-purine hydrochloride)
6-Methyl-9H-purine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-9H-purine hydrochloride
- O11610
- 856610-41-8
- 6-METHYL-9H-PURINE HCL
- 6-Methyl-9H-purinehydrochloride
-
- MDL: MFCD29038828
- Inchi: InChI=1S/C6H6N4.ClH/c1-4-5-6(9-2-7-4)10-3-8-5;/h2-3H,1H3,(H,7,8,9,10);1H
- InChI Key: WUMMEKYGCJBKJV-UHFFFAOYSA-N
- SMILES: CC1=C2C(=NC=N1)N=CN2.Cl
Computed Properties
- Exact Mass: 170.0359239g/mol
- Monoisotopic Mass: 170.0359239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5Ų
6-Methyl-9H-purine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM232020-1g |
6-Methyl-9H-purine hydrochloride |
856610-41-8 | 95% | 1g |
$337 | 2021-08-04 | |
| Chemenu | CM232020-5g |
6-Methyl-9H-purine hydrochloride |
856610-41-8 | 95% | 5g |
$916 | 2021-08-04 | |
| Chemenu | CM232020-10g |
6-Methyl-9H-purine hydrochloride |
856610-41-8 | 95% | 10g |
$1403 | 2021-08-04 | |
| Chemenu | CM232020-25g |
6-Methyl-9H-purine hydrochloride |
856610-41-8 | 95% | 25g |
$2758 | 2021-08-04 | |
| TRC | M223383-10mg |
6-Methyl-9H-purine Hydrochloride |
856610-41-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223383-50mg |
6-Methyl-9H-purine Hydrochloride |
856610-41-8 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M223383-100mg |
6-Methyl-9H-purine Hydrochloride |
856610-41-8 | 100mg |
$ 185.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65840-1g |
6-Methyl-9H-purine hydrochloride |
856610-41-8 | 1g |
¥5352.0 | 2021-09-08 | ||
| Alichem | A449040632-5g |
6-Methyl-9H-purine hydrochloride |
856610-41-8 | 95% | 5g |
$989.80 | 2023-08-31 | |
| Alichem | A449040632-10g |
6-Methyl-9H-purine hydrochloride |
856610-41-8 | 95% | 10g |
$1470.00 | 2023-08-31 |
6-Methyl-9H-purine hydrochloride Suppliers
6-Methyl-9H-purine hydrochloride Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 6-Methyl-9H-purine hydrochloride
6-Methyl-9H-purine hydrochloride: A Comprehensive Overview
6-Methyl-9H-purine hydrochloride, also known by its CAS number 856610-41-8, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its potential applications in drug development and its unique chemical properties. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and therapeutic potentials of 6-Methyl-9H-purine hydrochloride, supported by the latest research findings.
The chemical structure of 6-Methyl-9H-purine hydrochloride is based on the purine ring system, a fundamental framework in many bioactive molecules. The purine ring consists of two fused nitrogen-containing rings—a pyrimidine ring and an imidazole ring. In this compound, a methyl group is attached at the 6-position of the purine ring, which introduces unique electronic and steric properties. The hydrochloride salt form suggests that the compound exists as a zwitterion, which is common for alkaloid-like compounds with basic nitrogen atoms. This structural feature not only influences its solubility but also plays a role in its interactions with biological targets.
Recent studies have highlighted the importance of purine derivatives in various biological processes. For instance, purines are integral components of nucleic acids, such as DNA and RNA, and they also serve as precursors for important signaling molecules like adenosine triphosphate (ATP). The modification of purine structures, such as the addition of a methyl group in 6-Methyl-9H-purine hydrochloride, can significantly alter their pharmacokinetic properties and bioavailability. This makes them promising candidates for drug development, particularly in areas where precise control over drug delivery is crucial.
The synthesis of 6-Methyl-9H-purine hydrochloride involves a series of well-established organic chemistry techniques. Typically, the process begins with the preparation of a purine derivative through condensation reactions involving aldehydes or ketones and amidines or guanidines. Subsequent methylation at the 6-position can be achieved through various methods, including alkylation or Friedel-Crafts acylation followed by reduction. The formation of the hydrochloride salt is often carried out by protonation of the nitrogen atoms in an acidic environment, ensuring optimal solubility for further characterization or biological testing.
From a biological standpoint, 6-Methyl-9H-purine hydrochloride has shown potential as a modulator of various cellular pathways. Recent research has focused on its ability to influence purinergic signaling, which is critical in inflammation, pain perception, and immune responses. For example, studies have demonstrated that this compound can act as an agonist or antagonist at specific purinergic receptors, depending on its structural modifications. This dual functionality underscores its versatility as a tool for studying receptor biology and for developing therapeutic agents targeting these pathways.
In addition to its role in purinergic signaling, 6-Methyl-9H-purine hydrochloride has been investigated for its anti-inflammatory and antioxidant properties. Experimental data indicate that this compound can scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have applications in treating conditions characterized by chronic inflammation, such as arthritis or neurodegenerative diseases.
The pharmacokinetic profile of 6-Methyl-9H-purine hydrochloride is another area of active research. Studies have shown that its bioavailability can be enhanced through specific formulation strategies or by modifying its physicochemical properties. For instance, lipid-based delivery systems or nanoparticle encapsulation have been explored to improve its stability and absorption in vivo. Understanding these aspects is crucial for translating laboratory findings into clinical applications.
In conclusion, 6-Methyl-9H-purine hydrochloride, with its CAS number 856610-41-8, represents a valuable compound in contemporary drug discovery efforts. Its unique chemical structure, coupled with promising biological activities, positions it as a potential candidate for treating various diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic potentials, this compound will likely play an increasingly important role in advancing medical science.
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